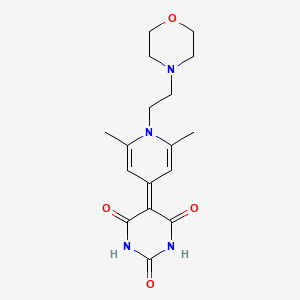
5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Pyrimidine derivatives have been studied for their unique chemical reactions and synthetic applications. For example, the reaction of pyrimidine derivatives with cyclic secondary amines has been explored, leading to the formation of stable cyclic compounds. Such reactions are critical for developing new synthetic routes and compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Šafár̆ et al., 2000).
Insecticidal Activities
Research on pyridine derivatives, closely related to pyrimidines, has demonstrated significant insecticidal activities. These studies show the potential of pyrimidine and pyridine derivatives in developing new insecticides for agricultural use. For instance, specific pyridine derivatives have exhibited strong aphidicidal activities, suggesting their application in pest control (Bakhite et al., 2014).
Antitumor and Anticancer Activity
Pyrimidine derivatives have been synthesized and evaluated for their antitumor and anticancer activities. The exploration of these compounds involves understanding their mechanisms of action and potential efficacy against various cancer types. This research area is vital for discovering new therapeutic agents (Venkateshwarlu et al., 2014).
Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds using pyrimidine as a core structure has been a significant area of research. These studies contribute to the development of new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, the intramolecular cyclization of pyrimidine derivatives has led to the creation of new heterocyclic structures (Ho & Suen, 2013).
Antimicrobial Activities
The synthesis and evaluation of pyrimidine derivatives for their antimicrobial activities have been extensively studied. These compounds offer a basis for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Such research is crucial for addressing the growing challenge of antimicrobial resistance (Desai et al., 2013).
Propiedades
IUPAC Name |
5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-9-13(14-15(22)18-17(24)19-16(14)23)10-12(2)21(11)4-3-20-5-7-25-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBTVDZEGISGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)
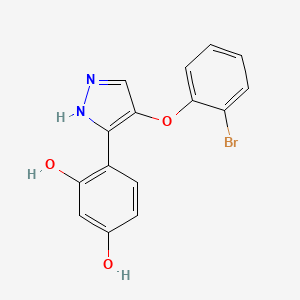
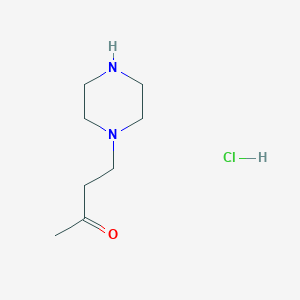
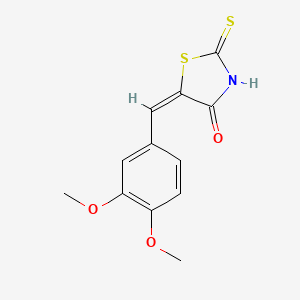

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)
![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)
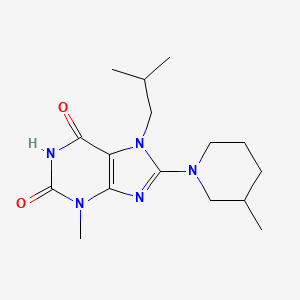
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)
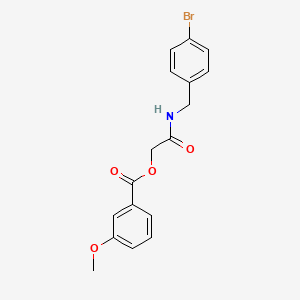
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)